molecular formula C28H20Cl2N2O5 B12036138 4-(2-(Diphenoxyacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 769153-87-9

4-(2-(Diphenoxyacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12036138
CAS No.: 769153-87-9
M. Wt: 535.4 g/mol
InChI Key: DJCGRPOOXDPPAG-FDAWAROLSA-N
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Description

4-(2-(Diphenoxyacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C28H20Cl2N2O5 This compound is notable for its intricate structure, which includes multiple functional groups such as ester, hydrazone, and dichlorobenzene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Diphenoxyacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves a multi-step process:

    Formation of Diphenoxyacetyl Hydrazone: The initial step involves the reaction of diphenoxyacetic acid with hydrazine hydrate to form diphenoxyacetyl hydrazone.

    Acylation Reaction: The hydrazone is then acylated with 4-(2-bromoacetyl)phenyl 2,4-dichlorobenzoate under basic conditions to yield the target compound.

The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium acetate to facilitate the reactions.

Industrial Production Methods

While the compound is primarily synthesized in laboratory settings for research purposes, scaling up the production for industrial applications would require optimization of the reaction conditions to ensure high yield and purity. This might involve continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Diphenoxyacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydrazone moiety can be oxidized to form corresponding azides or nitriles.

    Reduction: Reduction of the ester group can yield alcohol derivatives.

    Substitution: The dichlorobenzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield azides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-(2-(Diphenoxyacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Diphenoxyacetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate
  • 4-(2-(Phenoxyacetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate

Uniqueness

Compared to similar compounds, 4-(2-(Diphenoxyacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

769153-87-9

Molecular Formula

C28H20Cl2N2O5

Molecular Weight

535.4 g/mol

IUPAC Name

[4-[(E)-[(2,2-diphenoxyacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C28H20Cl2N2O5/c29-20-13-16-24(25(30)17-20)27(34)35-23-14-11-19(12-15-23)18-31-32-26(33)28(36-21-7-3-1-4-8-21)37-22-9-5-2-6-10-22/h1-18,28H,(H,32,33)/b31-18+

InChI Key

DJCGRPOOXDPPAG-FDAWAROLSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC(C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)OC(C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC4=CC=CC=C4

Origin of Product

United States

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